molecular formula C18H17NO3 B4434363 8-(4-ethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-(4-ethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B4434363
M. Wt: 295.3 g/mol
InChI Key: QZZVLLUJWMADPJ-UHFFFAOYSA-N
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Description

8-(4-Ethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a synthetic organic compound featuring a quinoline core structure fused with a dioxolo ring and a 4-ethylphenyl substituent. This places it within a class of 8-aryl-7,8-dihydro-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one derivatives, which are of significant interest in medicinal chemistry and pharmaceutical research due to their complex heterocyclic architecture. Related analogues in this chemical family are explored as key scaffolds for developing new therapeutic agents, given the known pharmacological importance of the quinoline moiety found in many bioactive molecules and drugs . This compound is intended for research and development applications only. It serves as a valuable intermediate for synthetic organic chemists working to build complex nitrogen-containing heterocycles. Its potential applications include use as a building block in the synthesis of more complex molecules, as a reference standard in analytical chemistry, and for investigation in various biological assays. Researchers employ related compounds in multi-component reactions, which are efficient, one-pot methods for generating molecular diversity, often under environmentally friendly conditions such as catalyst-free and solvent-free procedures or using aqueous-mediated sonochemical synthesis . This product is strictly for laboratory research purposes and is not labeled or intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure you consult the Safety Data Sheet (SDS) before handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

8-(4-ethylphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-11-3-5-12(6-4-11)13-8-18(20)19-15-9-17-16(7-14(13)15)21-10-22-17/h3-7,9,13H,2,8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZVLLUJWMADPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of WAY-338412 involves several steps, typically starting with the fermentation of Streptomyces species. The compound is then extracted and purified using various chromatographic techniques. Industrial production methods often involve optimizing the fermentation conditions to maximize yield and purity .

Chemical Reactions Analysis

WAY-338412 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-338412 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study protein synthesis and DNA replication.

    Biology: It is used to investigate the mechanisms of action of various biological processes.

    Medicine: It has potential therapeutic applications in treating bacterial infections and certain types of cancer.

    Industry: It is used in the production of antibiotics and other pharmaceuticals.

Mechanism of Action

WAY-338412 exerts its effects by inhibiting peptidyl transferase or the 80S ribosome system, which are essential for protein and DNA synthesis. This inhibition leads to the disruption of these processes, ultimately resulting in the death of the bacterial cells .

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : Electron-withdrawing groups (e.g., chloro in ) enhance antimicrobial activity, while lipophilic groups (e.g., ethylphenyl in the target compound) may improve pharmacokinetics .
  • Core Modifications: Chromenone derivatives () exhibit apoptosis induction, whereas dioxolo-quinolinones () are prioritized for synthetic efficiency.

Electronic and Reactivity Profiles

Density functional theory (DFT) studies on analogous compounds (e.g., phenyl-substituted dioxoloquinolinones) reveal:

  • HOMO-LUMO Gaps : Narrow energy gaps (Δ ≈ 4.5 eV) suggest high reactivity, favoring interactions with biological targets .
  • Electrophilicity Index (ω): Values >1.5 eV indicate strong electrophilic character, aligning with observed enzyme inhibition in quinoline derivatives .
  • NMR Chemical Shifts : Substituents like 4-ethylphenyl cause deshielding in ¹H NMR (δ ≈ 7.2–7.8 ppm), consistent with aromatic proton environments in similar compounds .

Biological Activity

8-(4-ethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a member of the quinoline family, known for its diverse biological activities. This compound features a complex heterocyclic structure that contributes to its pharmacological properties. The biological activity of quinoline derivatives has been extensively studied, particularly in the context of anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H15NO4C_{17}H_{15}NO_{4}, with a molecular weight of 297.31 g/mol. Its structure includes a quinoline core fused with a dioxole ring system, which is pivotal for its biological interactions.

PropertyValue
Molecular FormulaC17H15NO4
Molecular Weight297.31 g/mol
InChI KeySXOBBYMRVAPLDB-UHFFFAOYSA-N

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. The ability of these compounds to interact with DNA and inhibit its synthesis is crucial for their anticancer potential. Specifically, studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms such as oxidative stress and interference with cell cycle regulation.

  • Mechanism of Action :
    • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication.
    • Oxidative Stress Induction : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Case Studies :
    • In vitro studies demonstrated that this compound significantly reduced cell viability in breast and lung cancer cell lines at low micromolar concentrations (IC50 values around 10 μM) .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The presence of the dioxole moiety in this compound enhances its ability to inhibit bacterial growth.

  • Efficacy Against Pathogens :
    • Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, the compound showed potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives are attributed to their ability to modulate cytokine production and inhibit inflammatory pathways.

  • Mechanism :
    • The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
  • Research Findings :
    • In animal models of inflammation (e.g., carrageenan-induced paw edema), treatment with this compound resulted in a significant reduction in swelling compared to control groups .

Q & A

Basic: What are the critical steps for synthesizing 8-(4-ethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including cyclization, sulfonation, or coupling steps. Key considerations include:

  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but require monitoring to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency, while non-polar solvents stabilize intermediates .
  • Purification : Use column chromatography or recrystallization to isolate the compound, with HPLC (C18 columns, acetonitrile/water gradients) to confirm purity ≥95% .
  • Analytical validation : Employ 1^1H/13^13C NMR (δ 7–8 ppm for aromatic protons, δ 3–4 ppm for dioxolane groups) and FT-IR (C=O stretch ~1700 cm1^{-1}) for structural confirmation .

Advanced: How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy for this compound?

Answer:
Discrepancies often arise from bioavailability or metabolic instability. Methodological approaches include:

  • Pharmacokinetic profiling : Assess plasma stability and hepatic microsomal metabolism to identify rapid degradation pathways .
  • Prodrug modification : Introduce protective groups (e.g., acetyl or PEGylation) to enhance metabolic stability, guided by SAR studies of analogs .
  • Tissue distribution studies : Use radiolabeled tracers (e.g., 14^{14}C) to quantify compound accumulation in target organs versus plasma .

Basic: Which spectroscopic techniques are prioritized for structural characterization, and what key spectral markers should be analyzed?

Answer:

  • 1^1H NMR : Focus on aromatic protons (δ 6.5–8.5 ppm), dioxolane methylene groups (δ 4.0–5.0 ppm), and ethylphenyl substituents (δ 1.2–1.4 ppm for CH3_3) .
  • 13^13C NMR : Identify carbonyl carbons (δ ~170–180 ppm) and quaternary carbons in the quinoline core .
  • HPLC-MS : Use ESI+ mode to detect [M+H]+^+ ions, ensuring molecular weight alignment (e.g., m/z 353.3 for C20_{20}H19_{19}NO4_4) .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action when target identification assays yield conflicting results?

Answer:

  • Thermal shift assays : Screen recombinant protein libraries to identify binding partners via changes in thermal denaturation profiles .
  • CRISPR-Cas9 knockout models : Validate candidate targets by correlating gene knockout with loss of compound activity in cell-based assays .
  • Chemoproteomics : Use photoaffinity labeling or activity-based probes to capture interacting proteins, followed by LC-MS/MS identification .

Basic: How should solubility and logP be experimentally determined, and how do these properties influence formulation?

Answer:

  • Solubility : Use shake-flask method in buffers (pH 1–7.4) and organic solvents (e.g., DMSO), quantified via UV-Vis at λmax_{\text{max}} ~280 nm .
  • logP : Measure via octanol-water partitioning, with HPLC retention time as a proxy (Crippen method logP ~2.1) .
  • Formulation : Low aqueous solubility may necessitate nanoemulsions or cyclodextrin complexes for in vivo studies .

Advanced: How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in analogs?

Answer:

  • Scaffold diversification : Synthesize analogs with substitutions at the ethylphenyl (e.g., halogenation) or dioxolane positions (e.g., methyl/ethoxy) .
  • Biological profiling : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituents with potency/selectivity .
  • Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Basic: What are the best practices for ensuring reproducibility in multi-step synthetic protocols?

Answer:

  • Detailed reaction logs : Document exact stoichiometry, solvent batches, and purification thresholds (e.g., ≥98% purity) .
  • Intermediate characterization : Validate each step via 1^1H NMR and TLC (Rf_f values) before proceeding .
  • Quality control : Use internal standards (e.g., deuterated analogs) for NMR and spike recovery tests in HPLC .

Advanced: How can environmental fate studies be designed to assess the compound’s ecotoxicological impact?

Answer:

  • Biodegradation assays : Incubate with soil microbiota and quantify residual compound via LC-MS/MS over 28 days .
  • Aquatic toxicity : Test Daphnia magna (EC50_{50}) and algal growth inhibition, following OECD guidelines 202/201 .
  • Bioaccumulation : Measure bioconcentration factors (BCF) in fish models using 14^{14}C-labeled compound .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(4-ethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(4-ethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.